(Z-LL)2 ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

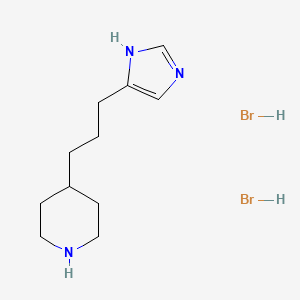

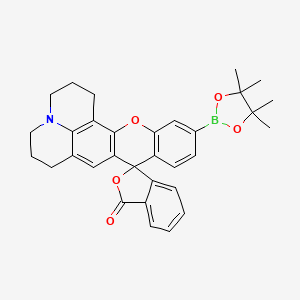

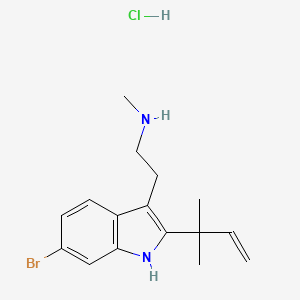

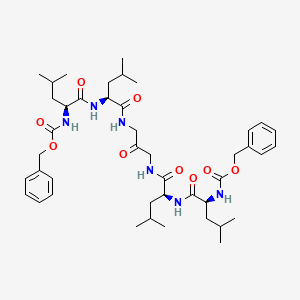

(Z-LL)2 Ketone is a novel cysteine protease inhibitor that specifically and efficiently inhibits processing of the p-Prl signal peptide without affecting the activities of signal peptidases and other proteases . It is also known as 1,3-di-(N-Carboxybenzoyl-L-leucyl-L-leucyl)amino Acetone .

Synthesis Analysis

This compound is a synthetic peptide aldehyde used as a proteasome inhibitor in biochemical research . Its primary application is to inhibit the chymotrypsin-like activity of the proteasome, which is a protein complex responsible for degrading ubiquitinated proteins .

Molecular Structure Analysis

The molecular formula of this compound is C43H64N6O9 . The molecular weight is 809.00 g/mol .

Chemical Reactions Analysis

This compound is a selective inhibitor of signal peptide peptidase (SPP) that inhibits processing of the p-Prl signal peptide . It does not affect the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .

Physical and Chemical Properties Analysis

This compound is a lyophilized solid . It is off-white in color . It is soluble in DMSO at a concentration of 1 mg/mL . It should be stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

Enzyme Inhibition in Tumor Research : A peptidyl fluoromethyl ketone, related to (Z-LL)2 ketone, has been shown to be effective in time-dependent inactivation of cathepsin B isozymes from human tumors. This was visualized using a fluorescent print technique after isoelectric focusing, suggesting potential applications in oncological research (Smith et al., 1988).

Enantioselective Reduction of Ketones : In chemistry, the enantioselective reduction of ketones, such as acetophenones, to secondary alcohols has been achieved with high yields using polymethylhydrosiloxane and chiral zinc catalysts. This process is relevant for producing optically active tertiary alcohols (Mimoun et al., 1999).

Catalysis in Organic Synthesis : Chiral phosphoramide-Zn(II) complexes, similar in nature to this compound, serve as conjugate acid-base catalysts for efficient and enantioselective organozinc addition to ketones. This is significant in the synthesis of optically active tertiary alcohols from various ketones (Hatano et al., 2007).

Environmental and Green Chemistry : The use of deep eutectic solvents, such as [CholineCl][ZnCl2]3, has been shown to be a dual function catalyst and green solvent for the Friedel–Crafts acylation of aromatic compounds for the synthesis of ketones. This method presents an environmentally friendly and cost-effective alternative to traditional methods (Tran et al., 2016).

Analytical Chemistry : Techniques have been developed for the determination of low concentrations of low-molecular-weight aldehydes and ketones in aqueous samples, using methods like liquid chromatography. This is crucial for environmental monitoring and analysis of drinking water samples (Ogawa & Fritz, 1985).

Mecanismo De Acción

Target of Action

(Z-LL)2 Ketone is a novel cysteine protease inhibitor . Its primary targets are the proteasome and signal peptide peptidase (SPP) . The proteasome is a protein complex responsible for degrading ubiquitinated proteins . SPP is involved in the processing of the p-Prl signal peptide .

Mode of Action

This compound inhibits the chymotrypsin-like activity of the proteasome . It also selectively inhibits the processing of the p-Prl signal peptide by SPP, without affecting the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .

Biochemical Pathways

The inhibition of proteasomal activity by this compound allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in controlling various cellular processes . Moreover, this compound is instrumental in elucidating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein degradation by the proteasome, leading to the accumulation of ubiquitinated proteins . This can have various downstream effects, including the regulation of protein turnover and the cellular response to misfolded or damaged proteins .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(Z-LL)2 Ketone plays a significant role in biochemical reactions. It is a selective inhibitor of signal peptide peptidase (SPP) that inhibits processing of the p-Prl signal peptide . This inhibition occurs without affecting the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activities. It specifically and efficiently inhibits the processing of the p-Prl signal peptide . This inhibition does not affect the activities of other proteases, indicating a specific mechanism of action .

Propiedades

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVCWQUNPMKMER-BQYLNSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313664-40-3 |

Source

|

| Record name | 1, 3-Di-(N-carboxybenzoyl-leucyl-leucyl)amino acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313664403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.